molecular formula C11H19N3 B13328004 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13328004
M. Wt: 193.29 g/mol
InChI Key: ZRKTUPZUEOAVGF-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the imidazo[1,2-a]pyrimidine core. It has a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol .

Preparation Methods

The synthesis of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

  • tert-butyl 6,7-dihydroimidazo[1,2-a]pyrimidine-8-carboxylate
  • tert-butyl N- { [2- (trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate

These compounds share a similar imidazo[1,2-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13)

InChI Key

ZRKTUPZUEOAVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C(C)(C)C

Origin of Product

United States

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